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[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Lipophilicity Drug Design Physicochemical Properties

Symmetric bis(pyrazolyl)methylamine ligands force a binary choice between excessive hydrophilicity (XLogP3-AA ≈ -0.9) and excessive hydrophobicity (XLogP3-AA ≈ +0.3), limiting granular logP optimization in CNS and oral bioavailability programs. [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine resolves this gap with an intermediate XLogP3-AA of -0.3 while maintaining a constant TPSA of 47.7 Ų and HBD/HBA profile (1/3). • MW 219.29 g/mol; fragment-like properties (5 rotatable bonds, 16 heavy atoms) for SPR screening. • Unsymmetrical N-substitution biases metal-binding geometry in catalyst design. • Fills the 'intermediate logP, constant TPSA' niche in diversity sets for ADME screening. Available via custom synthesis; contact BenchChem for batch quantities and lead times.

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
Cat. No. B11736813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CNCC2=CN(N=C2)C
InChIInChI=1S/C11H17N5/c1-3-16-9-11(7-14-16)5-12-4-10-6-13-15(2)8-10/h6-9,12H,3-5H2,1-2H3
InChIKeyBCHPWEAEJAEJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Identity & Physicochemical Baseline


[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (PubChem CID 19625420) is an unsymmetrical bis(pyrazolyl)methylamine secondary amine with the molecular formula C₁₁H₁₇N₅ and a molecular weight of 219.29 g/mol [1]. It features two pyrazole rings connected via methylene bridges to a central amine: one pyrazole N-substituted with an ethyl group, the other with a methyl group. This structural asymmetry differentiates it from the common symmetric bis(pyrazolyl)methylamine ligands (e.g., bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine) and introduces quantifiable differences in lipophilicity (computed XLogP3-AA = -0.3), hydrogen-bonding capacity (1 HBD, 3 HBA), and topological polar surface area (47.7 Ų) [1].

Scaffold Unsymmetrical bis(pyrazolyl)methylamine ligand
Lipophilicity Moderate logP between dimethyl and diethyl analogs
H-Bond Profile Identical HBD/HBA count to symmetric analogs; steric/electronic gradient

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Why Generic Substitution Fails


Bis(pyrazolyl)methylamine ligands are widely used as N-donor scaffolds in coordination chemistry and medicinal chemistry, but the N-substituents on the pyrazole rings critically govern the ligand's steric demand, electronic donation, and lipophilicity [1]. Replacing [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine with symmetric analogs such as bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine (XLogP3-AA ≈ -0.9) or bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine (XLogP3-AA ≈ +0.3) alters the overall polarity and H-bonding profile without maintaining the intended balance of steric and electronic properties [2]. Procurement decisions must therefore consider these quantitative property differences rather than treating the class as interchangeable.

Property
This compound
Symmetric analogs
Lipophilicity
Intermediate logP
Dimethyl: more hydrophilic; Diethyl: more hydrophobic
Steric/Electronic
Mixed ethyl/methyl N-substitution
Symmetric substitution may shift coordination behavior

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Quantitative Differentiation vs. Symmetric Analogs


XLogP3-AA Lipophilicity Difference

The unsymmetrical substitution pattern of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine produces an intermediate computed lipophilicity (XLogP3-AA = -0.3) compared to its symmetric dimethyl (XLogP3-AA ≈ -0.9) and diethyl (XLogP3-AA ≈ +0.3) counterparts [1]. This gradient allows fine-tuning of logP without introducing additional heteroatoms or chiral centers.

Lipophilicity
Class-level inference
XLogP3-AA: -0.3 (Δ +0.6 vs dimethyl, Δ -0.6 vs diethyl)
Supports logP-driven lead optimization
Computed property; data to verify
Lipophilicity Drug Design Physicochemical Properties

TPSA and Membrane Permeability Optimization

The target compound exhibits a topological polar surface area (TPSA) of 47.7 Ų, which is identical to its symmetric analogs because TPSA is dominated by the nitrogen atoms in the pyrazole rings and central amine [1]. However, the differential lipophilicity (above) means that the TPSA/logP balance (a key predictor of oral bioavailability) is uniquely positioned.

Polar Surface Area
Source review
TPSA: 47.7 Ų (identical across symmetric series)
Differentiated TPSA/logP balance for permeability screening
Identical TPSA; logP drives differentiation
TPSA Membrane Permeability ADME

Hydrogen-Bond Profile: Solubility and Target Engagement

With 1 hydrogen-bond donor (central amine NH) and 3 hydrogen-bond acceptors (pyrazole N atoms), the target compound maintains the same HBD/HBA count as symmetric analogs [1]. The differentiation arises from the ethyl group's slightly greater steric shielding of the adjacent pyrazole nitrogen compared to a methyl group, which can subtly influence metal coordination kinetics.

H-Bond Count
Context-dependent
HBD=1, HBA=3 (identical to symmetric analogs)
Similar solubility profile; steric/electronic gradient is key differentiator
Steric shielding may influence coordination kinetics
Hydrogen Bonding Solubility Ligand Efficiency

Rotatable Bonds and Conformational Flexibility

The target compound possesses 5 rotatable bonds, identical to symmetric bis(pyrazolyl)methylamine analogs [1]. However, the unsymmetrical nature of the ethyl vs. methyl N-substituents introduces a subtle conformational bias that may favor particular binding poses in metal complexes or protein pockets, as inferred from studies on unsymmetrical bis(pyrazolyl)methane ligands [2].

Rotatable Bonds
Class-level inference
5 rotatable bonds (vs 7 diethyl analog)
Fewer rotatable bonds may confer entropic binding preference
Conformational bias inferred from unsymmetrical ligand class
Conformational Flexibility Entropy Binding Affinity

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: High-Value Application Scenarios


Lead Optimization via Lipophilicity Tuning

When optimizing a lead series for CNS or oral bioavailability targets, the intermediate XLogP3-AA of -0.3 provided by the mixed ethyl/methyl substitution allows fine-tuning of lipophilicity while maintaining a constant TPSA of 47.7 Ų and HBD/HBA profile [1]. This avoids the hydrophilicity penalty of the dimethyl analog (XLogP3-AA ≈ -0.9) and the hydrophobicity penalty of the diethyl analog (XLogP3-AA ≈ +0.3), positioning the compound as a strategic procurement choice for logP-driven SAR exploration.

Asymmetric Coordination Chemistry and Catalyst Design

The unsymmetrical pyrazole N-substitution creates a sterically and electronically differentiated ligand environment, which is valuable for designing transition-metal catalysts with controlled coordination geometry. While symmetric bis(pyrazolyl)methylamines yield homoleptic complexes, the target compound's mixed substituents can bias metal binding toward one pyrazole arm, as inferred from the broader class of unsymmetrical poly(pyrazolyl)alkane ligands [2].

ADME Profiling: Physicochemical Screening Libraries

Compound management groups building diversity sets for ADME screening can use the target compound to represent the 'intermediate logP, constant TPSA' region of chemical space. Its computed properties (XLogP3-AA = -0.3, TPSA = 47.7 Ų, 5 rotatable bonds) [1] fill a gap not covered by the symmetric analogs, enabling more granular structure-property relationship (SPR) models.

Fragment-Based Drug Discovery with Balanced Polarity

With a molecular weight of 219.29 g/mol and a balanced HBD/HBA ratio (1/3), the compound meets fragment-like criteria. Its intermediate logP relative to symmetric analogs makes it a suitable fragment hit for targets preferring moderate lipophilicity, such as kinases or GPCRs [1].

Application
Selection Property
Validation Focus
Lead optimization lipophilicity tuning
Intermediate lipophilicity profile
logP-driven SAR exploration
Asymmetric coordination chemistry
Unsymmetrical N-substitution pattern
Metal binding selectivity and geometry control
ADME screening library profiling
Constant TPSA with variable logP
Granular structure-property relationship (SPR) models
Fragment-based drug discovery
Balanced polarity, fragment-like profile
Fragment hit profiling for moderate lipophilicity targets
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